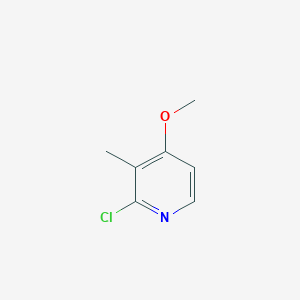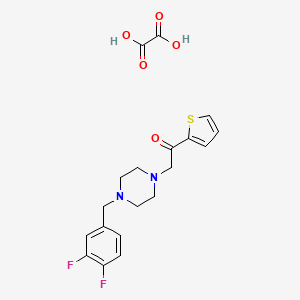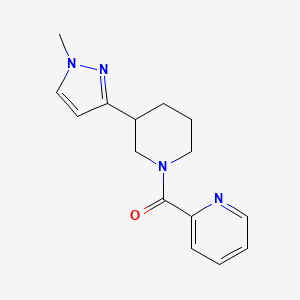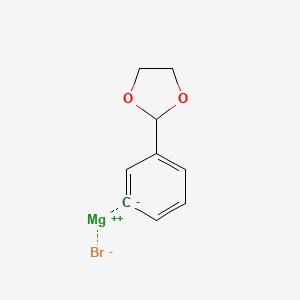
2-Chloro-4-methoxy-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-methoxy-3-methylpyridine is a pyridine derivative . It has a molecular weight of 157.6 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere . It is used in the preparation of anti-ulcerative agents and other pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H8ClNO . The InChI code for this compound is 1S/C7H8ClNO/c1-5-6(10-2)3-4-9-7(5)8/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 157.6 . The InChI code for this compound is 1S/C7H8ClNO/c1-5-6(10-2)3-4-9-7(5)8/h3-4H,1-2H3 .Applications De Recherche Scientifique
Precursor for Pyridyne Formation
2-Chloro-4-methoxypyridine has been identified as an efficient precursor for 4-methoxy-2,3-pyridyne. This compound is used in the formation of pyridynes by trapping with various furans, indicating its utility in creating reactive intermediates for synthetic applications (Walters & Shay, 1995).
Synthesis and Structural Analysis
The synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile and its structural analysis through X-ray, IR, NMR, and electronic spectroscopy demonstrate the chemical versatility of 2-chloro-4-methoxypyridine derivatives. These compounds exhibit unique optical properties, as evidenced by their absorption and fluorescence characteristics (Jukić et al., 2010).
Lithiation Studies
Research on the lithiation pathway of 2-chloro and 2-methoxypyridine with lithium dialkylamides provides insight into the chemical behavior of these compounds. This study helps in understanding the reactivity and stability of lithiated pyridines, which are significant in various synthetic routes (Gros, Choppin, & Fort, 2003).
Investigation of Gas-Phase Reactions
The examination of gas-phase reactions of 2-methoxypyridine with dimethylchlorinium ion reveals the mechanisms of reactions in the gas phase. This research is vital for understanding the molecular behavior of pyridine derivatives in non-conventional environments, like mass spectrometry settings (O’Hair et al., 1995).
Synthesis of 4-Pyridylpropionates
2-Chloro-4-methoxypyridine derivatives are also used in the synthesis of potent histamine H2-receptor antagonists. This application demonstrates the importance of these compounds in pharmaceutical chemistry (Adger et al., 1988).
Coordination Chemistry Studies
2-Chloro-4-methoxypyridine derivatives, like 2-pyridone and its analogs, are extensively studied in coordination chemistry. Their role as bridging ligands in forming metal complexes is pivotal in understanding complex molecular structures and metal-metal bonding (Rawson & Winpenny, 1995).
Safety and Hazards
The compound is classified under GHS07 for safety. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .
Mécanisme D'action
Mode of Action
Pyridine derivatives are known to participate in various chemical reactions, such as palladium-catalyzed cross-coupling reactions . These reactions can lead to the formation of new compounds with potential biological activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-methoxy-3-methylpyridine . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Propriétés
IUPAC Name |
2-chloro-4-methoxy-3-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-6(10-2)3-4-9-7(5)8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJHPMLTPDXMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2887584.png)

![4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2887586.png)
![11-Acetyl-6-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2887587.png)

![3-(4-Chlorobenzyl)-8-(2-(4-chlorophenyl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2887593.png)
![2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2887594.png)

![(3R,5R,7R)-adamantan-1-yl((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2887597.png)
![2-(4-ethoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2887598.png)
![(5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone](/img/structure/B2887599.png)
